2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile
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Overview
Description
2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the aniline ring.
Methylation: Addition of a methyl group to the aniline ring.
Imidazole coupling: Formation of the imidazole ring and its attachment to the phenyl group.
Acetonitrile formation: Introduction of the acetonitrile group to the final structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or imidazole rings.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific electronic properties.
Biology and Medicine
Pharmaceuticals: Investigation into its potential as a drug candidate for various diseases.
Biochemical Research: Use as a probe or reagent in biochemical assays.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Material Manufacturing: Component in the production of specialized polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile
- 2-(4-bromo-3-ethylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile
Uniqueness
The presence of the bromine atom and the specific arrangement of functional groups in 2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile may confer unique chemical properties, such as reactivity and binding affinity, distinguishing it from similar compounds.
Biological Activity
The compound 2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile (CAS No. 866157-65-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C18H15BrN4
- Molecular Weight : 368.24 g/mol
- IUPAC Name : 2-(4-bromo-3-methylanilino)-2-(4-imidazol-1-ylphenyl)acetonitrile
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The imidazole and acetonitrile moieties are known to participate in hydrogen bonding and coordination with metal ions, potentially influencing enzyme activities and receptor interactions.
Biological Activities
Research indicates that the compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of imidazole compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the brominated aniline group may enhance this effect by improving lipophilicity and cellular uptake.
- Antimicrobial Properties : Similar compounds have demonstrated activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
- Anticancer Activity :
- Antimicrobial Efficacy :
Data Table: Biological Activities Overview
Properties
IUPAC Name |
2-(4-bromo-3-methylanilino)-2-(4-imidazol-1-ylphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4/c1-13-10-15(4-7-17(13)19)22-18(11-20)14-2-5-16(6-3-14)23-9-8-21-12-23/h2-10,12,18,22H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGVJDSVTYZFNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(C#N)C2=CC=C(C=C2)N3C=CN=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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